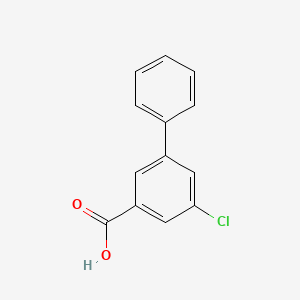

5-Chloro-3-phenylbenzoic acid

説明

5-Chloro-3-phenylbenzoic acid (CAS: 1082283-43-9) is a substituted benzoic acid derivative characterized by a chlorine atom at the 5-position and a phenyl group at the 3-position of the benzene ring. Its molecular formula is C₁₃H₉ClO₂, with a molecular weight of 232.66 g/mol . This compound is utilized as an intermediate in pharmaceutical synthesis and materials science due to its aromatic and carboxylic acid functionalities. Safety data indicate that it is harmful via inhalation, skin contact, or ingestion, necessitating careful handling . Structural analogs of this compound often vary in substituent groups or backbone modifications, influencing their physicochemical properties and applications.

特性

IUPAC Name |

3-chloro-5-phenylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO2/c14-12-7-10(6-11(8-12)13(15)16)9-4-2-1-3-5-9/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOVBCPARFFKQIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90613648 | |

| Record name | 5-Chloro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90613648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082283-43-9 | |

| Record name | 5-Chloro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90613648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-phenylbenzoic acid typically involves the chlorination of 3-phenylbenzoic acid. One common method is the electrophilic aromatic substitution reaction, where chlorine gas (Cl2) is used in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position .

Industrial Production Methods: In an industrial setting, the production of 5-Chloro-3-phenylbenzoic acid may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve high-quality products .

化学反応の分析

Types of Reactions: 5-Chloro-3-phenylbenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The phenyl group can undergo oxidation to form quinones under strong oxidizing conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products Formed:

Substitution: Formation of derivatives with different functional groups.

Reduction: Formation of 5-chloro-3-phenylbenzyl alcohol.

Oxidation: Formation of 5-chloro-3-phenylquinone.

科学的研究の応用

5-Chloro-3-phenylbenzoic acid is widely used in scientific research due to its versatility:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

Medicine: It is a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

作用機序

The mechanism of action of 5-Chloro-3-phenylbenzoic acid involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved may include inhibition of metabolic enzymes or disruption of cellular signaling processes .

類似化合物との比較

Key Observations:

- Substituent Effects : The addition of hydroxyl groups (e.g., 5-Chloro-3-ethyl-2-hydroxybenzoic acid) increases polarity and solubility compared to the parent compound .

- Halogenation : 5-Chloro-3-(3,5-dichlorophenyl)benzoic acid exhibits enhanced electrophilicity due to three chlorine atoms, making it reactive in coupling reactions .

- Backbone Modifications: Compounds like 5-(4-Chloro-phenyl)-3-phenyl-pent-2-enoic acid feature unsaturated carbon chains, altering conformational flexibility and binding affinity in biological systems .

Research and Application Insights

- Pharmaceutical Intermediates: 5-Chloro-3-phenylbenzoic acid serves as a precursor for quinolinecarboxylic acid antimicrobial agents, leveraging its aromatic stability .

- Material Science : Halogenated derivatives are explored for polymer crosslinking or metal-organic frameworks (MOFs) due to their robust intermolecular interactions .

生物活性

5-Chloro-3-phenylbenzoic acid (CPBA) is a compound that has garnered attention due to its potential biological activities, particularly in enzyme inhibition and protein interactions. This article explores the biological activity of CPBA, focusing on its mechanisms of action, research findings, and comparative analysis with related compounds.

Chemical Structure and Properties

5-Chloro-3-phenylbenzoic acid has the molecular formula C13H9ClO2, characterized by a benzoic acid core with a chlorine atom and a phenyl group. Its structure facilitates various non-covalent interactions essential for biological activity, such as hydrogen bonding and π-π stacking.

The primary mechanism of action for CPBA involves its role as an enzyme inhibitor . It interacts with specific molecular targets by binding to the active sites of enzymes, thereby blocking substrate access. This inhibition can disrupt metabolic pathways and cellular signaling processes, making it a valuable compound in pharmacological research.

Biological Activities

- Enzyme Inhibition : CPBA has been studied for its ability to inhibit various enzymes, including lipoxygenases. Inhibition of these enzymes can be significant in conditions like inflammation and cancer, where lipid mediators play crucial roles .

- Protein-Ligand Interactions : The compound acts as a ligand that can modulate the activity of proteins or enzymes, influencing biological pathways. Its structural features allow it to engage in significant interactions that can alter protein function.

- Potential Therapeutic Applications : Research indicates that CPBA may have therapeutic potential in treating diseases associated with oxidative stress and inflammation. Its ability to protect neuronal cells from oxidative damage has been highlighted in studies involving glutamate-induced toxicity models .

Comparative Analysis

The biological activity of CPBA can be compared with other similar compounds to understand its unique properties better:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 5-Chloro-3-phenylbenzoic acid | Chlorine at position 5; phenyl group | Enzyme inhibitor; potential anti-inflammatory effects |

| 3-Chloro-5-phenylbenzoic acid | Chlorine at position 3; phenyl group | Similar enzyme inhibition but different selectivity |

| 5-Chloro-[1,1’-biphenyl]-3-carboxylic acid | Biphenyl structure; chlorine at position 5 | Varied reactivity; potential applications in organic synthesis |

Case Studies and Research Findings

Recent studies have demonstrated the effectiveness of CPBA in various biological assays:

- Oxidative Stress Protection : In vitro studies using HT22 neuronal cells showed that CPBA provided dose-dependent protection against oxidative glutamate toxicity. The compound was found to reduce cell death significantly by inhibiting lipoxygenase activity and lowering levels of harmful metabolites like 12-HETE .

- High-Throughput Screening : A quantitative high-throughput screening (qHTS) approach identified CPBA as a potent inhibitor of human reticulocyte lipoxygenase (12/15-LOX), which is implicated in several pathological conditions including stroke and cancer. The IC50 value for CPBA against this enzyme was reported to be in the nanomolar range, indicating strong inhibitory potential .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Chloro-3-phenylbenzoic acid, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Friedel-Crafts acylation followed by chlorination. For example, chlorination of 3-phenylbenzoic acid using Cl₂ gas with FeCl₃ as a catalyst (1.5 equiv.) at 60°C for 6 hours yields ~75% product . Microwave-assisted methods (e.g., 150 W, 100°C, 30 min) reduce reaction time but require precise control of dielectric heating .

- Critical Parameters :

- Catalyst loading (excess FeCl₃ may cause over-chlorination).

- Solvent polarity (non-polar solvents like DCM favor selectivity).

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish 5-Chloro-3-phenylbenzoic acid from structural analogs?

- NMR Analysis :

- ¹H NMR : Aromatic protons appear as multiplet peaks at δ 7.2–8.1 ppm; the carboxylic acid proton is observed at δ 12.5–13.0 ppm (broad singlet) .

- ¹³C NMR : The carbonyl carbon (COOH) resonates at δ 170–175 ppm .

Advanced Research Questions

Q. How can computational modeling (DFT, molecular docking) predict the reactivity or biological activity of 5-Chloro-3-phenylbenzoic acid?

- Methodology :

- Use Gaussian09 with B3LYP/6-31G(d) basis set to optimize geometry and calculate electrostatic potential surfaces.

- Dock the compound into protein targets (e.g., COX-2 enzyme) using AutoDock Vina to assess binding affinity .

- Key Findings :

- The chloro group enhances electrophilicity, favoring nucleophilic substitution reactions.

- Steric hindrance from the phenyl ring may limit binding to flat active sites .

Q. What strategies resolve contradictions in solubility data reported for 5-Chloro-3-phenylbenzoic acid across solvents?

- Experimental Design :

- Perform phase-solubility studies in ethanol, DMF, and THF at 25°C and 40°C.

- Use UV-Vis spectroscopy (λmax = 260 nm) for quantification .

- Data Interpretation :

| Solvent | Solubility (mg/mL, 25°C) | Solubility (mg/mL, 40°C) |

|---|---|---|

| Ethanol | 12.3 ± 0.5 | 18.7 ± 0.7 |

| DMF | 45.2 ± 1.1 | 52.9 ± 1.3 |

Q. How does the crystal packing of 5-Chloro-3-phenylbenzoic acid influence its physicochemical properties?

- X-ray Diffraction Analysis :

- Monoclinic crystal system (space group P2₁/c) with hydrogen-bonded dimers via COOH groups .

- Intermolecular Cl···H interactions (2.8–3.0 Å) contribute to thermal stability (decomposition at 220°C) .

- Implications :

- Poor aqueous solubility due to strong dimeric interactions.

- Mechanochemical grinding with co-formers (e.g., nicotinamide) can enhance dissolution .

Data Contradiction and Validation

Q. Why do HPLC purity assays sometimes conflict with NMR data for this compound?

- Root Cause Analysis :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。